Bienvenue dans la boutique en ligne BenchChem!

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol

Aqueous solubility Bioisostere Physicochemical property

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol (CAS: 2490426-53-2) is a constrained spirocyclic amino alcohol that incorporates the 2-oxabicyclo[2.1.1]hexane (oxaBCH) framework – a validated saturated bioisostere of the ortho-substituted phenyl ring. The scaffold combines a spiro-fused cyclobutane ring with a primary amine and a primary alcohol terminus, providing two well-differentiated exit vectors for parallel library synthesis.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 2490426-53-2
Cat. No. B2834375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol
CAS2490426-53-2
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESC1CC2(C1)C3(CC(C3)(O2)CO)N
InChIInChI=1S/C9H15NO2/c10-8-4-7(5-8,6-11)12-9(8)2-1-3-9/h11H,1-6,10H2
InChIKeyXNLDCFBYEIQKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol – Sourcing Guide for a sp3-Rich Bridged Spirocyclic Amino Alcohol Building Block


(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol (CAS: 2490426-53-2) is a constrained spirocyclic amino alcohol that incorporates the 2-oxabicyclo[2.1.1]hexane (oxaBCH) framework – a validated saturated bioisostere of the ortho-substituted phenyl ring [1]. The scaffold combines a spiro-fused cyclobutane ring with a primary amine and a primary alcohol terminus, providing two well-differentiated exit vectors for parallel library synthesis. This class of sp3-rich bridged building blocks has been shown to deliver markedly superior aqueous solubility and reduced lipophilicity compared to the corresponding aromatic templates while retaining target bioactivity [1].

Why a Generic Spirocyclic Amino Alcohol Cannot Substitute for (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol in Medicinal Chemistry and Agrochemical Lead Optimisation


Although the market offers numerous spirocyclic amino alcohols, the precise ring-fusion topology and heteroatom placement in (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol are not interchangeable with close analogs. The 2-oxabicyclo[2.1.1]hexane core provides a distinctly different geometric arrangement and hydrogen-bonding capacity compared to all-carbon bicyclo[2.1.1]hexane (BCH) or bicyclo[1.1.1]pentane (BCP) isosteres [1]. Replacing the oxaBCH core with an oxetane-spiro variant alters both the exit-vector angle and the calculated lipophilicity [2], while switching the cyclobutane spiro junction to a cyclohexane or oxetane ring shifts the scaffold from being an ortho-disubstituted phenyl mimic toward a meta-disubstituted phenyl geometry, potentially losing the shape complementarity required for the intended target pocket [1]. Consequently, even closely related analogs diverge in their performance in a structure–activity relationship (SAR) series, and procurement decisions based solely on scaffold class risk introducing confounding variables into SAR data.

Quantitative Differentiation Evidence: (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol vs. Closest Analogues and Ortho-Phenyl Templates


Aqueous Solubility Advantage of the 2-Oxabicyclo[2.1.1]hexane Core Over the Ortho-Substituted Phenyl Ring

When the ortho-substituted phenyl ring in the commercial fungicide fluxapyroxad was replaced with a 2-oxabicyclo[2.1.1]hexane (oxaBCH) scaffold, the aqueous solubility increased from 25 µM (fluxapyroxad) to 155 µM (oxaBCH analogue 29), a 6.2-fold enhancement. In boscalid, the same replacement raised solubility from 11 µM to 152 µM (oxaBCH analogue 31), a 13.8-fold increase [1]. These data demonstrate that the oxaBCH core – the central structural element of the target compound – confers a consistent, large-magnitude solubility improvement relative to the phenyl ring it is designed to replace.

Aqueous solubility Bioisostere Physicochemical property

Lipophilicity Reduction Achieved by the 2-Oxabicyclo[2.1.1]hexane Scaffold Compared with the Ortho-Phenyl Template

In the same fluxapyroxad–boscalid series, replacing the ortho-substituted phenyl ring with the oxaBCH scaffold reduced the calculated partition coefficient (clogP) by 0.5–1.0 log units compared to the parent aromatic compound, while the all-carbon bicyclo[2.1.1]hexane (BCH) analogue gave a clogP intermediate between the parent and the oxaBCH version [1]. The target compound, which contains the oxaBCH core, is predicted to display similarly reduced lipophilicity relative to an ortho-phenyl prototype, contributing to improved metabolic stability and lower promiscuous off-target binding.

Lipophilicity clogP Drug-likeness

Retention of Bioactivity Post Bioisosteric Replacement: OxaBCH Core vs. Phenyl Ring

Crucially, the large solubility and lipophilicity gains achieved by the oxaBCH scaffold did not come at the expense of target engagement. In the fluxapyroxad series, the oxaBCH analogue 29 retained potent inhibition of the succinate dehydrogenase (SDH) enzyme (IC50 within 2-fold of the parent fluxapyroxad), and the boscalid-derived oxaBCH analogue 31 showed an IC50 of 0.8 µM compared with 0.5 µM for boscalid itself [1]. This indicates that the target compound's core architecture supports both improved physicochemical profile and preserved on-target potency, a combination that is not guaranteed with alternative saturated bioisosteres.

Bioactivity retention Succinate dehydrogenase inhibition Antifungal

Functional Group Differentiation: Primary Amine–Alcohol Pair vs. Carboxylic Acid Analogues for Orthogonal Conjugation

The target compound presents a primary amine (pKa ~9–10) and a primary alcohol (pKa ~15–16) as its two reactive handles, enabling sequential, protecting-group-free functionalisation under chemoselective conditions. In contrast, the closest commercial analogue, 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid (CAS 2490406-06-7), carries a carboxylic acid in place of the amine, which restricts the first-step coupling to amide-bond formation and precludes reductive amination or Buchwald–Hartwig coupling directly on the scaffold [1]. This functional-group switch dictates completely divergent synthetic sequences and final library topology.

Orthogonal functionalisation Parallel synthesis Building block utility

Spiro Junction Comparison: Cyclobutane vs. Oxetane – Impact on Calculated logP and Hydrogen-Bonding Capacity

Replacing the cyclobutane spiro junction in the target compound with an oxetane ring yields (4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol (CAS 2490401-59-5). An entry for a closely related spiro[2-oxabicyclo[2.1.1]hexane]-oxetane derivative in the ChemExper database reports a measured logP of −0.292, seven hydrogen-bond acceptors, and zero rotatable bonds . The target cyclobutane-spiro congener is predicted to have a higher logP (~+0.3 to +0.8) and one fewer hydrogen-bond acceptor, which may be preferable when a less polar, more membrane-permeable scaffold is required. This quantifiable shift in physicochemical profile arises solely from the choice of spiro fusion partner.

Lipophilicity Spiro junction Hydrogen-bond acceptor

Geometric Bioisosterism Validated by X-Ray Crystallography: OxaBCH Core Overlays with Ortho-Phenyl Ring

Single-crystal X-ray analysis of the oxaBCH scaffold demonstrated that the distance between its two exit points (C1 and C4) is 3.1–3.2 Å, closely matching the 3.0 Å distance between the ortho carbon atoms of a phenyl ring, with an exit-vector angle of 60–65° [1]. This geometric congruence confirms that the target compound, which bears its amine and alcohol substituents at these exact positions, can faithfully reproduce the shape and vector presentation of an ortho-disubstituted benzene, a property not shared by para- or meta-oriented spiro systems.

Bioisosterism X-ray crystallography Shape complementarity

Best-Fit Application Scenarios for (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol in Drug Discovery and Agrochemical R&D


Replacement of an ortho-substituted phenyl ring in a lead series that has reached solubility-limited in vivo exposure

When a lead compound containing an ortho-disubstituted phenyl ring shows poor aqueous solubility (typically <10 µM) that limits oral bioavailability or formulation, the target compound's oxaBCH core provides a validated exit-vector-matched replacement. The class-level data from the fluxapyroxad and boscalid series [1] predict a 6- to 14-fold solubility increase without significant loss of on-target potency, enabling the program to bypass a resource-intensive formulation effort.

Construction of a focused library of spirocyclic primary amines for a target class that prefers a basic amine pharmacophore (e.g., kinases, GPCRs, proteases)

The primary amine handle permits direct diversification through reductive amination with diverse aldehydes, sulfonylation, or Buchwald–Hartwig arylation, while the primary alcohol can be independently oxidised, esterified, or converted to a leaving group for nucleophilic displacement. This orthogonal reactivity profile, contrasted with the carboxylic acid analogue CAS 2490406-06-7 [2], enables the parallel synthesis of hundreds of analogs in a single campaign, maximising SAR information return per gram of scaffold purchased.

Optimisation of a CNS-penetrant candidate where lipophilicity needs to be fine-tuned without altering the core pharmacophore

The cyclobutane-spiro junction of the target compound provides a lipophilicity intermediate between the more polar oxetane-spiro variant (logP ~ −0.3) and the more lipophilic all-carbon bicyclo[2.1.1]hexane (logP ~ +2) [1]. This allows multiparameter optimisation (MPO) of logP, polar surface area, and hydrogen-bond donor count within a narrow window, helping to maintain the CNS MPO score above 4.0 while preserving target engagement.

Agrochemical lead optimisation requiring increased water solubility and reduced soil mobility without sacrificing antifungal potency

The demonstrated retention of SDH inhibitory activity by oxaBCH analogues of boscalid (IC50 0.8 µM vs. parent 0.5 µM) coupled with >10-fold solubility gain [1] directly translates to agrochemical discovery programmes. The target compound can be elaborated into novel succinate dehydrogenase inhibitor (SDHI) leads that offer improved rainfastness and lower application rates due to enhanced systemic movement in planta.

Quote Request

Request a Quote for (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.